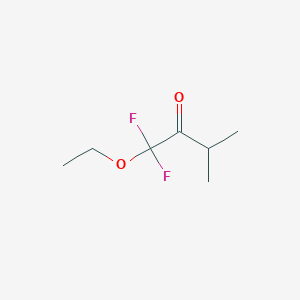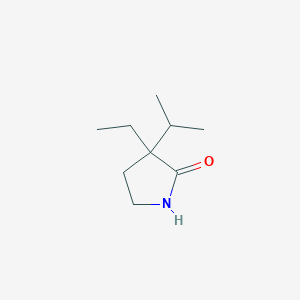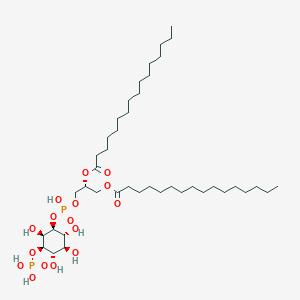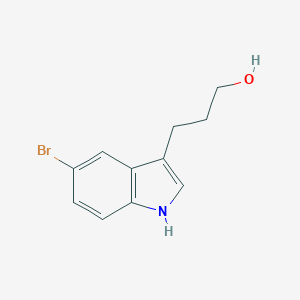
3-(5-溴-1H-吲哚-3-基)丙醇
描述
Synthesis Analysis
The synthesis of indole derivatives, including those similar to “3-(5-bromo-1H-indol-3-yl)propan-1-ol”, often involves palladium-catalyzed reactions, carbonylation, and the use of various reagents to introduce specific functional groups. For instance, o-Bromo(propa-1,2-dien-1-yl)arenes exhibit novel reactivity under palladium catalysis, enabling the formation of enamines and indoles through a series of concerted and intramolecular reactions (Masters, Wallesch, & Bräse, 2011).
Molecular Structure Analysis
The molecular structure of compounds closely related to “3-(5-bromo-1H-indol-3-yl)propan-1-ol” has been characterized using X-ray crystallography, revealing details about the crystalline structure, Hirshfeld surface analysis, and intermolecular interactions. These studies provide insights into the spatial arrangement of atoms, bond lengths, and angles, critical for understanding the compound's reactivity and properties (Barakat et al., 2017).
Chemical Reactions and Properties
Indole derivatives, including “3-(5-bromo-1H-indol-3-yl)propan-1-ol”, undergo a variety of chemical reactions, highlighting their versatility. These reactions include amine-induced rearrangements, providing a route to various substituted products, and carbonylation reactions to form esters. Such reactions underscore the synthetic utility of these compounds in producing a wide array of chemical structures (Sanchez & Parcell, 1990).
Physical Properties Analysis
The physical properties of indole derivatives are influenced by their molecular structure. These properties include solubility, melting points, and thermal stability, which are essential for their application in different fields of chemistry and materials science. Detailed thermal analysis can reveal the stability of such compounds under various conditions, providing information critical for their handling and storage (Barakat et al., 2017).
Chemical Properties Analysis
The chemical properties of “3-(5-bromo-1H-indol-3-yl)propan-1-ol” and related compounds include reactivity towards nucleophiles, electrophiles, and the ability to undergo various types of cycloadditions and rearrangements. These properties are crucial for synthesizing complex molecules and understanding the mechanisms of reactions in which these indole derivatives participate (Sanchez & Parcell, 1990).
科学研究应用
Synthesis of Alkaloids
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives are significant in the synthesis of alkaloids, which are a type of natural product. They play a crucial role in cell biology .
- Methods of Application : The specific methods of synthesis vary widely and are often complex. They typically involve the formation of the indole ring system, followed by various functional group transformations .
- Results or Outcomes : The synthesis of indole derivatives has led to the development of numerous biologically active compounds used in the treatment of various disorders .
Lac Gene Detection Systems
- Scientific Field : Molecular Biology
- Application Summary : Indole derivatives are used in Lac gene detection systems in immunoblotting, immunocytochemical, and histological applications .
- Methods of Application : These compounds are used as chromogenic substrates suitable for identifying lac- (+) bacterial colonies .
- Results or Outcomes : The use of these compounds allows for the easy and efficient identification of specific bacterial colonies .
Multicomponent Reactions
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives, such as 1H-Indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures .
- Methods of Application : These compounds are used in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
- Results or Outcomes : The use of MCRs in synthesis could be categorized into three categories. The first advantage is that MCRs are entirely subject to spontaneous synthesis because a simple reaction vessel is used instead of complex equipment, and no intermediates need to be separated. Second, MCRs are more convergent than uni- and bimolecular reactions. Besides, they could be considered as a paradigm of a natural assembly method such as prebiotic evolution .
安全和危害
The safety and hazards associated with “3-(5-bromo-1H-indol-3-yl)propan-1-ol” are not specified in the available data. However, it’s important to handle all chemical compounds with care and follow appropriate safety protocols1.
未来方向
Indole derivatives, such as “3-(5-bromo-1H-indol-3-yl)propan-1-ol”, have diverse biological activities and have immense potential to be explored for new therapeutic possibilities4. Further research and development can lead to the discovery of new applications for this compound in various fields, including medicine and pharmacology.
Please note that this information is based on the available data and may not be exhaustive. Always refer to the relevant safety data sheets and consult with a qualified professional for handling and usage instructions.
属性
IUPAC Name |
3-(5-bromo-1H-indol-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-9-3-4-11-10(6-9)8(7-13-11)2-1-5-14/h3-4,6-7,13-14H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGAKHODTYGPGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-bromo-1H-indol-3-yl)propan-1-ol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

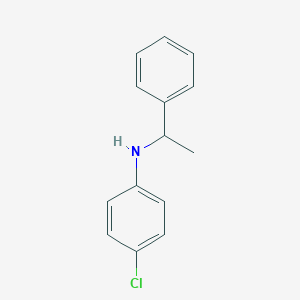
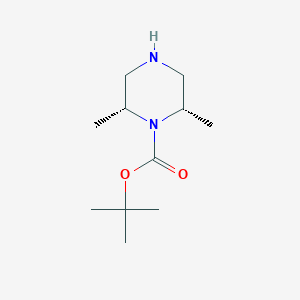
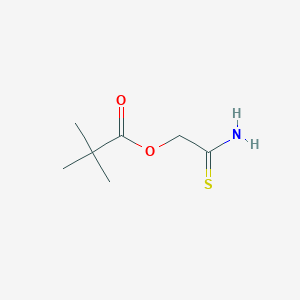
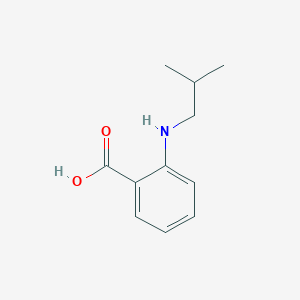
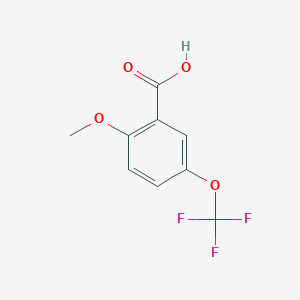
![2-[2-[2-Chloro-3-[2-(3-methyl-3H-benzthiazol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-me](/img/structure/B60895.png)
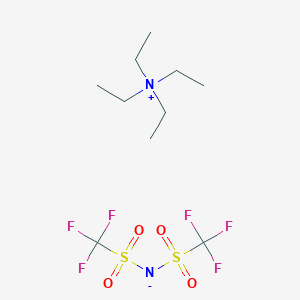
![2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B60901.png)
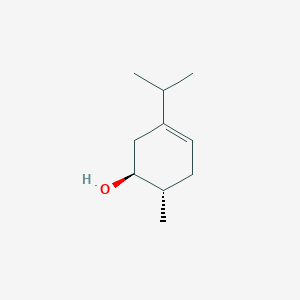
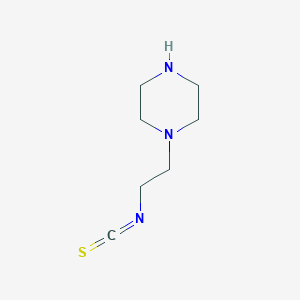
![Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI)](/img/structure/B60909.png)
